3-N-Cbz-aminomethylaniline hcl
Overview
Description
3-N-Cbz-aminomethylaniline hcl is a useful research compound. Its molecular formula is C15H17ClN2O2 and its molecular weight is 292.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of amides , which are key components in many biologically active compounds, including peptides, proteins, natural products, and various drugs .
Mode of Action
3-N-Cbz-aminomethylaniline hcl is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The biochemical pathway primarily involves the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process is part of a broader set of reactions that contribute to the formation of amide bonds, which are crucial in many biological structures and processes .
Result of Action
The result of the action of this compound is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action of this compound is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are necessary for the generation of isocyanate intermediates .
Biochemical Analysis
Biochemical Properties
3-N-Cbz-Aminomethylaniline HCl plays a significant role in biochemical reactions, particularly in the synthesis of amides. It interacts with enzymes and proteins involved in these reactions, such as isocyanate intermediates generated in situ. These intermediates react with Grignard reagents to produce the corresponding amides . The compound’s interaction with these biomolecules is crucial for the efficient synthesis of amides, which are important in nature due to their presence in peptides and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the synthesis of proteins and peptides, which are essential for various cellular functions
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical reaction. The compound’s ability to interact with enzymes and proteins involved in amide synthesis is a key aspect of its molecular mechanism . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, indicating that the compound can have lasting impacts on biochemical processes . Researchers must carefully monitor these temporal effects to ensure accurate and reliable results in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Researchers must carefully determine the appropriate dosage to achieve the desired outcomes in their studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amide synthesis. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical properties. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, where it can exert its effects on biochemical processes
Properties
IUPAC Name |
benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYVWJGMZITUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.